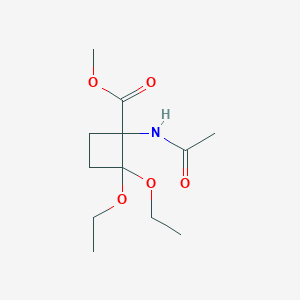
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.299 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with acetamido and diethoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate typically involves the reaction of 2-acetamidoacrylic acid methyl ester with 1,1-diethoxyethene under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
化学反応の分析
Types of Reactions: Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Cyclobutanecarboxylic acid, 1-(acetylamino)-2,2-diethoxy-, methyl ester
- 1-acetamido-2,2-diethoxycyclobutane-1-carboxylic acid methyl ester
Comparison: Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. Its diethoxy groups provide steric hindrance and electronic effects that influence its reactivity and interactions in chemical and biological systems.
特性
CAS番号 |
620958-14-7 |
|---|---|
分子式 |
C12H21NO5 |
分子量 |
259.30 g/mol |
IUPAC名 |
methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-12(18-6-2)8-7-11(12,10(15)16-4)13-9(3)14/h5-8H2,1-4H3,(H,13,14) |
InChIキー |
BTHXMEKLFFQGDI-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCC1(C(=O)OC)NC(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



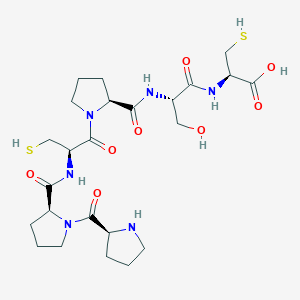
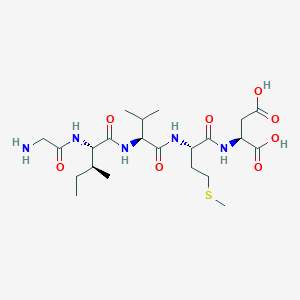
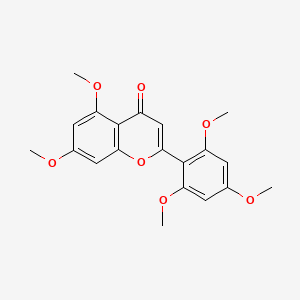
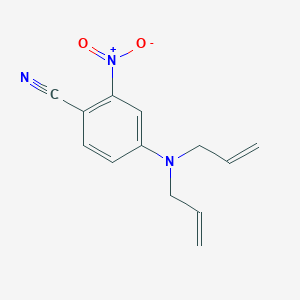
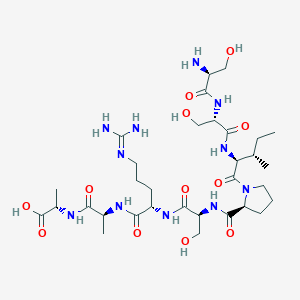


![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
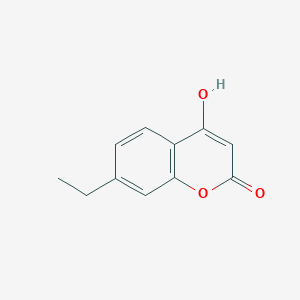
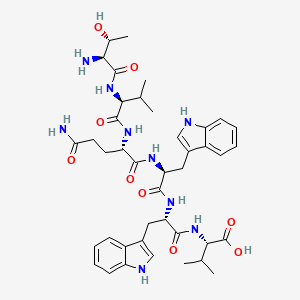
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
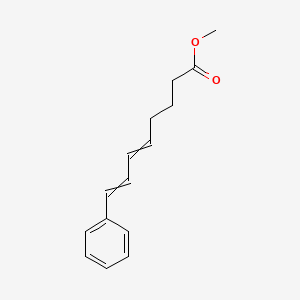
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
